molecular formula C10H15N3O3 B15207536 N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide CAS No. 55808-58-7

N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Cat. No.: B15207536
CAS No.: 55808-58-7
M. Wt: 225.24 g/mol
InChI Key: PZWKKQALPJXHJN-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a synthetic chemical compound featuring an isoxazole core linked to a morpholine ring via a carboxamide bridge. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The isoxazole pharmacophore is known to be associated with a broad spectrum of biological activities. Research on analogous compounds has demonstrated promising anti-nociceptive (pain-relieving) potential in preclinical models, suggesting that this class of molecules may interact with non-opioid pathways involved in pain perception . Furthermore, the incorporation of the morpholine subunit, a common feature in drug design, can influence the molecule's physicochemical properties and pharmacokinetic profile. The primary research applications for this compound include serving as a key intermediate in organic synthesis and as a pharmacophore for investigating new targets in inflammatory and central nervous system disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

55808-58-7

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-(5-ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

InChI

InChI=1S/C10H15N3O3/c1-2-8-7-9(12-16-8)11-10(14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12,14)

InChI Key

PZWKKQALPJXHJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC(=O)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring undergoes selective oxidation under controlled conditions. For example:

  • mCPBA-mediated oxidation : In dichloromethane at 0–25°C, the oxazole’s electron-rich C4 position reacts with meta-chloroperoxybenzoic acid (mCPBA), forming an N-oxide intermediate. This reaction is critical for modifying electronic properties while preserving the morpholine-carboxamide framework .

Reaction Conditions Outcome Yield Source
mCPBA (1.2 eq), CH₂Cl₂, 24h, RTOxazole N-oxide formation65–78%

Nucleophilic Substitution

The morpholine ring’s tertiary amine and carboxamide group facilitate nucleophilic displacement:

  • Cyanide substitution : Using trimethylsilyl cyanide (TMSCN) in acetonitrile at reflux, the morpholine oxygen acts as a leaving group, introducing a nitrile moiety at the carboxamide site .

  • Amide coupling : EDCI/HOBT-mediated reactions with primary amines yield derivatives with modified pharmacological profiles (e.g., TAAR1 agonists) .

Reagent Target Site Product Application
TMSCN, CH₃CN, ΔMorpholine oxygenNitrile-substituted derivativeIntermediate for SAR studies
EDCI/HOBT, R-NH₂Carboxamide carbonylSecondary amide derivativesNeuropharmacological agents

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O/THF, 80°C): Cleaves the carboxamide to yield morpholine-4-carboxylic acid and 5-ethyl-1,2-oxazol-3-amine.

  • Stability in physiological media : Decomposition rates vary; for example, <1% degradation after 48h in pH 7.4 buffer, but 18% in cell culture media due to enzymatic activity .

Reaction Optimization

Key parameters influencing reaction outcomes:

  • Solvent polarity : Dichloromethane improves oxazole reactivity, while DMSO enhances carboxamide solubility.

  • Temperature : Oxidations proceed efficiently at RT, whereas hydrolyses require elevated temperatures (≥80°C) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening of the oxazole, forming a diketone intermediate.

  • Thermal stability : Decomposes above 200°C, with gas chromatography identifying CO₂ and ethylamine as primary byproducts.

This compound’s versatility in reactions like oxidation, substitution, and hydrolysis underscores its utility in medicinal chemistry and materials science. Controlled conditions and tailored reagents are essential for optimizing desired transformations .

Scientific Research Applications

N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, improving its effectiveness .

Comparison with Similar Compounds

Structural Analog 1: N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Key Differences :

  • Substituent : The ethyl group in the target compound is replaced with a bulkier tert-butyl group.
  • Steric Effects: Bulkier substituents may hinder binding to sterically sensitive biological targets.
  • Synthesis and Stability : tert-Butyl groups are electron-donating and may stabilize the oxazole ring against electrophilic degradation compared to ethyl .

Structural Analog 2: N-[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]-4-morpholinecarboxamide

Key Differences :

  • Heterocycle : The 1,2-oxazole ring is replaced with a 1,2,4-oxadiazole, which has an additional nitrogen atom.
  • Linker and Substituent : A phenyl group bridges the oxadiazole and morpholine-carboxamide.
  • Impact on Properties: Electronic Effects: Oxadiazoles exhibit distinct electronic properties, influencing hydrogen-bonding capacity and aromatic stacking interactions.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Substituent/Linker Molecular Formula Molecular Weight (g/mol) Key Properties
N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide 1,2-Oxazole Ethyl C₁₀H₁₅N₃O₃ 225.25 Moderate lipophilicity, potential for H-bonding
N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide 1,2-Oxazole tert-Butyl C₁₂H₁₉N₃O₃ 253.30 High lipophilicity, steric bulk
N-[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]-4-morpholinecarboxamide 1,2,4-Oxadiazole Phenyl linker C₁₅H₁₈N₄O₃ 302.33 Enhanced π-π interactions, higher MW

Biological Activity

N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}N3_3O3_3, with a CAS number of 91208-48-9. The compound features an oxazole ring, which is known for its pharmacological relevance, particularly in the development of anticancer and analgesic agents.

1. Anticancer Activity

Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound Cell Line CC50_{50} (µM) Reference Drug CC50_{50} (µM)
Compound AHT2958.447.2 (Cisplatin)
Compound BA549124.65381.2 (5-FU)

These results indicate that certain derivatives have lower toxicity against normal cells compared to reference drugs like cisplatin and 5-fluorouracil (5-FU), suggesting a favorable selectivity index for potential therapeutic use .

2. Analgesic Potential

The analgesic activity of isoxazole derivatives has been explored through various assays. In studies comparing this compound to established analgesics like tramadol, it was found that some derivatives exhibited significant analgesic effects through non-opioid pathways.

Derivative Assay Type Activity Level
B2Acetic acid-induced writhing assayHigh
A3Hot plate testModerate

The mechanisms underlying these effects were investigated using docking studies against COX enzymes and the human capsaicin receptor, indicating potential anti-inflammatory properties as well .

Case Study: Anticancer Efficacy

A recent study synthesized several oxazole derivatives and tested their efficacy against colorectal cancer cell lines. This compound was included in the panel and showed promising results in inhibiting cell proliferation while maintaining low toxicity to healthy cells.

Case Study: Analgesic Mechanism Exploration

In another study focused on the analgesic potential of isoxazole derivatives, this compound was subjected to various pharmacological tests. It was revealed that some compounds activated non-opioid pathways, suggesting a novel mechanism for pain relief without the side effects associated with traditional opioid treatments .

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